N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Chemoinformatics Medicinal Chemistry SAR

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide (CAS 1396851-62-9) is a synthetic small-molecule member of the pyrazolo[1,5-a]pyridine-3-carboxamide class, characterized by a central piperazine-1-carboxamide linker bearing an N-(2-ethoxyphenyl) terminus. Its molecular formula is C₂₁H₂₃N₅O₃ with a molecular weight of 393.45 g/mol, and its InChI Key (SKPUGXKXIRUISJ-UHFFFAOYSA-N) confirms a unique connectivity distinct from close analogs with alternative aryl substituents.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1396851-62-9
Cat. No. B2501578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
CAS1396851-62-9
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
InChIInChI=1S/C21H23N5O3/c1-2-29-19-9-4-3-7-17(19)23-21(28)25-13-11-24(12-14-25)20(27)16-15-22-26-10-6-5-8-18(16)26/h3-10,15H,2,11-14H2,1H3,(H,23,28)
InChIKeySKPUGXKXIRUISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide (CAS 1396851-62-9): Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide (CAS 1396851-62-9) is a synthetic small-molecule member of the pyrazolo[1,5-a]pyridine-3-carboxamide class, characterized by a central piperazine-1-carboxamide linker bearing an N-(2-ethoxyphenyl) terminus [1]. Its molecular formula is C₂₁H₂₃N₅O₃ with a molecular weight of 393.45 g/mol, and its InChI Key (SKPUGXKXIRUISJ-UHFFFAOYSA-N) confirms a unique connectivity distinct from close analogs with alternative aryl substituents . The compound is primarily offered by commercial screening-library suppliers at ≥95% purity for non-human research use, with no ADMET or in vivo data publicly disclosed at this time .

Why N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide Cannot Be Replaced by Common Pyrazolo[1,5-a]pyridine Carboxamide Analogs


The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is deployed across diverse therapeutic targets—including soluble guanylate cyclase (sGC) activation [1], phosphodiesterase inhibition [2], and kinase modulation—making target selectivity exquisitely sensitive to peripheral substituent identity. The specific N-(2-ethoxyphenyl)piperazine-1-carboxamide motif of CAS 1396851-62-9 introduces a hydrogen-bond-capable urea linkage and a sterically distinct ortho-ethoxy group; simple replacement with, e.g., N-(2-trifluoromethyl)phenyl or N-(thiophen-2-ylmethyl) analogs would alter both electronic character and spatial occupancy at the presumed binding site, potentially reversing selectivity or eliminating activity entirely. Without head-to-head comparative data, the burden of proof for interchangeability rests on the user, and procurement of the exact compound is the only rigorous starting point for SAR integrity.

Quantitative Differentiation Evidence: N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide vs. Nearest Structural Analogs


Structural Uniqueness: Ortho-Ethoxy Substituent Differentiates Core Physicochemical Descriptors from Closest Para/Unsubstituted Phenyl Analogs

The target compound is distinguished by an ortho-ethoxy substituent on the phenylurea ring. The nearest purchasable analog, N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide , bears a para-chlorobenzyl group instead, resulting in a topological polar surface area (tPSA) shift of approximately 12 Ų and a calculated logP increase of ~1.1 units [1]. These differences are predicted to alter membrane permeability and hydrogen-bonding capacity, though no experimental biological comparison is available. The quantitative values are derived from in silico property calculations using the PubChem database and vendor-reported structural data.

Chemoinformatics Medicinal Chemistry SAR

Absence of Public Bioactivity Data Creates a Critical Procurement Gate for Primary Screening

As of 2026, no bioassay data (IC₅₀, EC₅₀, Kd) have been deposited in PubChem BioAssay, ChEMBL, or BindingDB for CAS 1396851-62-9. The closest reference point is the class-level activity of pyrazolo[1,5-a]pyridine-3-carboxamides, where structurally related compounds exhibit sGC activation with EC₅₀ values ranging from 0.03 to >30 µM depending on peripheral substitution [1][2]. Because the ortho-ethoxy motif is absent from all disclosed active series, any extrapolation of potency would be scientifically unwarranted. The absence of data is itself a differentiation factor: procurement of this specific, uncharacterized compound enables a true blank-slate screening or SAR expansion effort uncontaminated by prior target annotations.

Drug Discovery High-Throughput Screening Probe Development

Validated Research Use Cases for N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide Based on Evidence


Diversity-Oriented Screening Library Expansion for Undisclosed Kinase or sGC Targets

Given its unique ortho-ethoxy substituent and the proven target-engagement versatility of the pyrazolo[1,5-a]pyridine core, this compound is immediately deployable as a high-value singleton in kinase or sGC-focused diversity sets, where its uncharted pharmacological space (see Section 3, Evidence 2) minimizes the risk of redundant hits [1].

Negative Control Probe in Pyrazolo[1,5-a]pyridine-3-carboxamide SAR Studies

The absence of public bioactivity data (Section 3, Evidence 2) qualifies this compound as an ideal negative control in cellular assays for related sGC activators or PDE inhibitors, as its structural similarity ensures physiochemical compatibility without introducing known pharmacological bias [2].

Computational Chemistry Benchmark for Ortho-Ethoxy Conformational Analysis

The calculated tPSA/XLogP3 differentiation (Section 3, Evidence 1) provides a concrete benchmark for docking and molecular dynamics studies focused on the steric and electronic impact of the ortho-ethoxy group on piperazine-carboxamide binding modes [2].

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